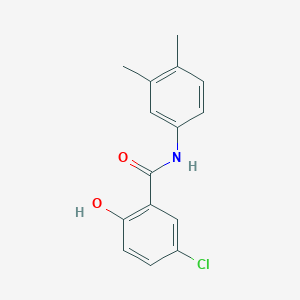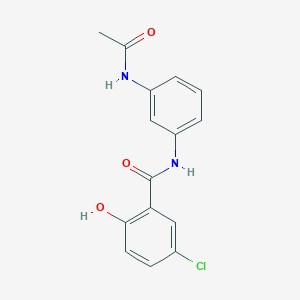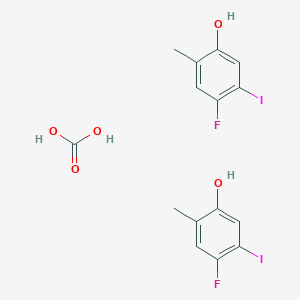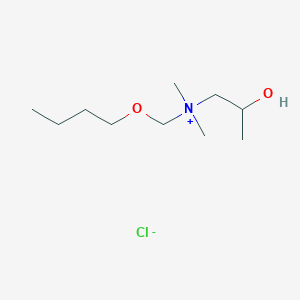
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butoxymethyl group, a hydroxy group, and a dimethylpropan-1-aminium chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature. The process may involve the following steps:
Formation of the Intermediate: The tertiary amine reacts with the alkylating agent to form an intermediate.
Quaternization: The intermediate undergoes quaternization to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of new quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane interactions and as a disinfectant.
Industry: The compound is used in the formulation of cleaning agents and surfactants.
Wirkmechanismus
The mechanism of action of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: This compound is also a quaternary ammonium compound with similar applications in organic synthesis.
Oxybutynin: Another quaternary ammonium compound used in medicine for its antimuscarinic properties.
Uniqueness
N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its butoxymethyl group and hydroxy group contribute to its solubility and reactivity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
646069-34-3 |
|---|---|
Molekularformel |
C10H24ClNO2 |
Molekulargewicht |
225.75 g/mol |
IUPAC-Name |
butoxymethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-6-7-13-9-11(3,4)8-10(2)12;/h10,12H,5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NJJWMZSNKGDWHU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC[N+](C)(C)CC(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


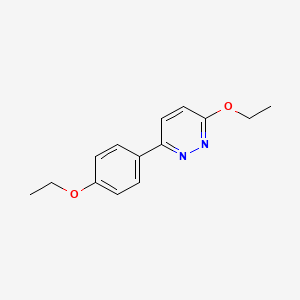

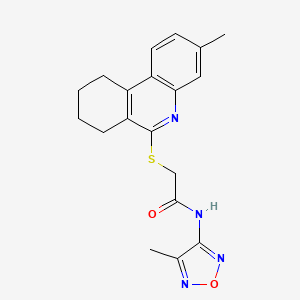

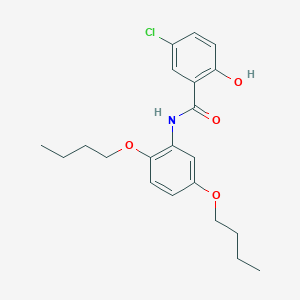
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
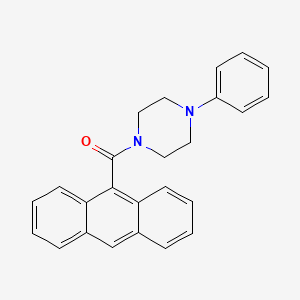
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)

